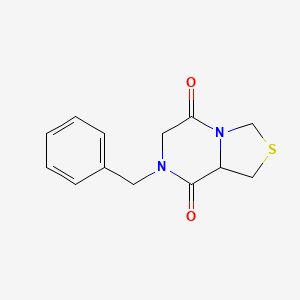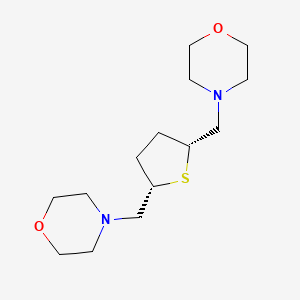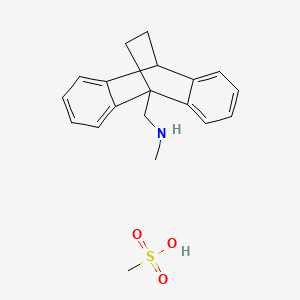
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate is a complex organic compound with a bridged-ring tetracyclic structure
Méthodes De Préparation
The synthesis of 9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate involves several steps. One common method includes the reaction of 9,10-ethanoanthracene with methylamine under specific conditions to form the N-methyl derivative. This is followed by the addition of methanesulfonic acid to produce the methanesulfonate salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanesulfonate group can be replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate involves its interaction with molecular targets in the body. It is believed to affect neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. This modulation can lead to changes in cellular signaling pathways, ultimately influencing physiological processes .
Comparaison Avec Des Composés Similaires
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate can be compared with other similar compounds, such as:
9,10-Ethanoanthracene-9(10H)-propanamine, N-methyl-: This compound has a similar structure but differs in the length of the carbon chain attached to the nitrogen atom.
9,10-Ethanoanthracene-9(10H)-propanamine, 3-methoxy-N-methyl-: This compound has an additional methoxy group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Propriétés
Numéro CAS |
74401-28-8 |
|---|---|
Formule moléculaire |
C19H23NO3S |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
methanesulfonic acid;N-methyl-1-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)methanamine |
InChI |
InChI=1S/C18H19N.CH4O3S/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;1-5(2,3)4/h2-9,13,19H,10-12H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
ULOQELONFAGTLP-UHFFFAOYSA-N |
SMILES canonique |
CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O |
Numéros CAS associés |
17243-39-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



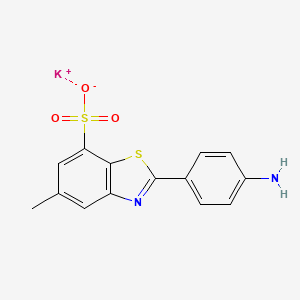
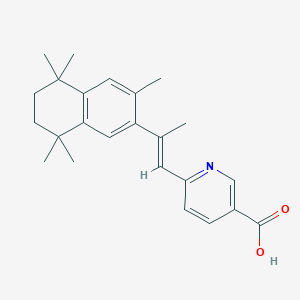
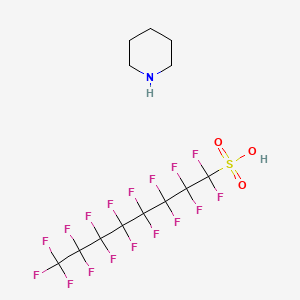
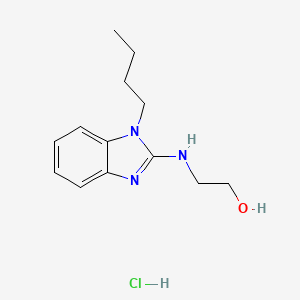
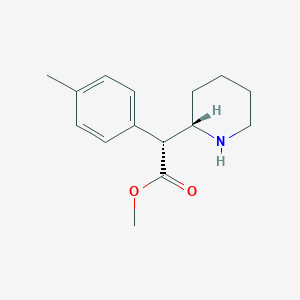
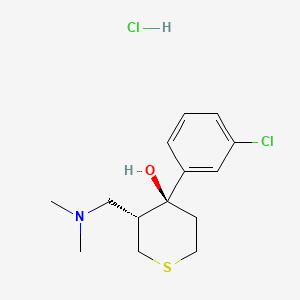
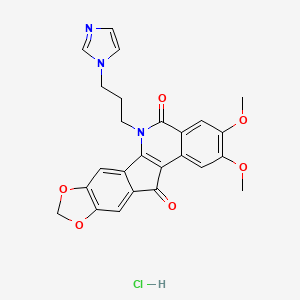

![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)
